molecular formula C17H19NO5 B2540368 (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 951934-28-4

(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2540368
CAS No.: 951934-28-4
M. Wt: 317.341
InChI Key: VZXGPKNJONVDKQ-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the condensation of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- or 2-hydroxy-5-methoxy-benzaldehydes, followed by reduction with sodium borohydride (NaBH4) to form the N/O-donor-type ligands. The resulting intermediate is then further reacted with appropriate reagents to introduce the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Converting the methoxy group to a hydroxyl group.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing one of the functional groups with another group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely but may include hydroxylated derivatives, reduced forms, or substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : Its unique structure may make it useful in studying biological systems or as a tool in biochemistry.

  • Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new drugs.

  • Industry: : Its properties may be useful in the creation of new materials or chemicals with specific industrial applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing various biological pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other benzofuran derivatives and spiro compounds. Similar compounds might include:

  • Benzofuran derivatives: : These compounds share the benzofuran core but may have different substituents or functional groups.

  • Spiro compounds: : These compounds have a spirocyclic structure but may differ in the size of the rings or the nature of the substituents.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-4-2-3-12-11-14(23-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-22-17/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXGPKNJONVDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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